Phenolphthalein diphosphate

Description

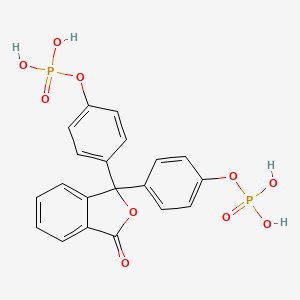

Structure

3D Structure

Propriétés

IUPAC Name |

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDDNKROYKCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt) | |

| Record name | Phenolphthalein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6062171 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-82-6 | |

| Record name | Phenolphthalein diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenolphthalein phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLPHTHALEIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR6QWU6MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenolphthalein Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of phenolphthalein (B1677637) diphosphate (B83284), a crucial substrate for the detection of phosphatase activity in various biochemical and diagnostic assays. The focus is on the tetrasodium (B8768297) salt, the most commonly used form of this compound. This guide includes detailed experimental protocols, quantitative data, and visual representations of the chemical processes and workflows.

Introduction

Phenolphthalein diphosphate is a colorless substrate that, upon enzymatic hydrolysis by phosphatases, releases phenolphthalein. In an alkaline environment, phenolphthalein exhibits a vibrant pink-to-fuchsia color, providing a simple and sensitive colorimetric method for quantifying enzyme activity. Its applications are widespread, ranging from clinical diagnostics to forensic science and molecular biology research.[1]

This guide details a modern and efficient synthesis method that overcomes the limitations of older procedures, which were often characterized by low yields and the use of highly toxic reagents.[1]

Synthesis of this compound Tetrasodium Salt

The synthesis of this compound tetrasodium salt is achieved through the phosphorylation of phenolphthalein. The precursor, phenolphthalein, is synthesized via the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) under acidic conditions.[2][3]

Core Reaction Scheme

The phosphorylation of phenolphthalein is carried out using phosphorus oxychloride (POCl₃) in the presence of triethylamine (B128534) (TEA) as a base in a suitable organic solvent like dichloromethane (B109758) (DCM). The triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the reaction towards the formation of the desired phosphate (B84403) ester.

Caption: General reaction scheme for the synthesis of this compound tetrasodium salt.

Detailed Experimental Protocol

This protocol is based on a patented method that reports high yield and purity.[1]

Materials and Reagents:

-

Phenolphthalein

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium ethoxide (NaOEt) solution (1.0 M)

-

Ethyl alcohol

-

Diethyl ether, dry

-

Formamide

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve phenolphthalein in anhydrous dichloromethane.

-

Phosphorylation: Cool the solution to 0-4°C using an ice bath. To this, slowly add phosphorus oxychloride. Subsequently, add triethylamine dropwise via the dropping funnel while maintaining the temperature below 4°C. The molar ratio of phenolphthalein to phosphorus oxychloride to triethylamine should be approximately 1:2.2:2.2 to ensure complete phosphorylation of both hydroxyl groups.

-

Reaction: Stir the reaction mixture vigorously at a temperature of at most 4°C for a minimum of 6 hours under a nitrogen atmosphere.[1]

-

Solvent Removal: After the reaction is complete, evaporate the dichloromethane under reduced pressure.

-

Hydrolysis and Neutralization: To the resulting residue, add a solution of sodium hydroxide and stir until the hydrolysis is complete.

-

Acidification: Cool the solution and acidify to a pH of 1.0 using hydrochloric acid.[1]

-

Precipitation: Add a 1.0 M solution of sodium ethoxide under constant stirring until the precipitation of the tetrasodium salt is complete.[1]

-

Collection of Crude Product: Collect the precipitate by filtration.

Purification of this compound Tetrasodium Salt

The purification of the crude product is critical to remove unreacted starting materials, by-products, and inorganic salts. The patented method describes a multi-step washing and re-precipitation process.[1] Commercial products have been found to contain impurities such as co-precipitated sodium ethoxide, which this purification scheme aims to remove.[1]

Purification Workflow

Caption: Step-by-step workflow for the purification of this compound tetrasodium salt.

Detailed Purification Protocol

-

Washing with Ethyl Alcohol: Wash the filtered crude product repeatedly with small portions of ethyl alcohol to remove unreacted phenolphthalein and other organic impurities.

-

Washing with Dry Ether: Subsequently, wash the solid with dry diethyl ether. This step helps in removing residual water and any non-polar impurities. Repeat the ethyl alcohol and dry ether washing sequence until the solid is nearly dry.[1]

-

Final Wash: Perform a final wash with a 5:1 mixture of methanol and formamide.[1]

-

Re-precipitation: For higher purity, the washed product can be re-precipitated. The exact solvent system for re-precipitation is not detailed in the primary source, but a common technique for sodium salts of organic phosphates is to dissolve them in a minimum amount of water and precipitate by the addition of a miscible organic solvent like ethanol (B145695) or acetone.

-

Drying: Dry the final product under vacuum to obtain a white to off-white powder.

Quantitative Data and Quality Control

The success of the synthesis and purification is determined by the yield and purity of the final product.

| Parameter | Value/Method | Reference |

| Synthesis Yield | 75% | [1] |

| Purity | ≥95% (by HPLC) | [4][5][6] |

| Appearance | White to off-white powder | [4] |

| Solubility | 50 mg/mL in water | [4] |

| Free Phenolphthalein | ≤0.05% | [4] |

| Loss on Drying | ≤2% | [4] |

Quality Control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reverse-phase C18 column with a suitable buffer system can be employed to separate the product from impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the structure of the final product and to detect any residual impurities, such as sodium ethoxide.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the phosphate ester functional groups.

Application: Enzymatic Detection Pathway

The primary application of this compound is as a chromogenic substrate for phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP).

Caption: Signaling pathway for the detection of phosphatase activity using this compound.

The enzyme catalyzes the hydrolysis of the phosphate groups from the this compound molecule. In a subsequent step, under alkaline conditions, the deprotonated phenolphthalein undergoes a structural change to its quinoid form, which is intensely colored. The intensity of the color produced is directly proportional to the amount of phenolphthalein released and, therefore, to the activity of the phosphatase enzyme.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound tetrasodium salt. The described method, which utilizes triethylamine and phosphorus oxychloride, offers a significant improvement over older techniques in terms of yield, purity, and safety. By following the outlined protocols and quality control measures, researchers and professionals can reliably produce this essential biochemical reagent for a wide range of applications.

References

- 1. GB1393018A - Purification of phosphates esters - Google Patents [patents.google.com]

- 2. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenolphthalein Diphosphate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalein (B1677637) diphosphate (B83284) (PDP) is a chromogenic substrate primarily utilized for the sensitive detection of phosphatase activity, most notably alkaline phosphatase (ALP). Its utility in various biochemical assays stems from the enzymatic hydrolysis of the phosphate (B84403) groups, which liberates the well-known pH indicator, phenolphthalein. In an alkaline environment, the resulting phenolphthalein imparts a distinct pink to fuchsia color, allowing for straightforward colorimetric quantification of enzyme activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving phenolphthalein diphosphate.

Chemical Properties and Structure

This compound is commercially available in its free acid form and as various salts, with the tetrasodium (B8768297) salt being the most common due to its enhanced solubility in aqueous solutions. The chemical properties of both the free acid and its tetrasodium salt are summarized below.

Chemical Structure

The core structure of this compound consists of a phenolphthalein molecule where the two hydroxyl groups are esterified with phosphate groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its tetrasodium salt is presented in Table 1.

| Property | This compound | This compound Tetrasodium Salt |

| Molecular Formula | C20H16O10P2[1] | C20H12Na4O10P2[2][3] |

| Molecular Weight | 478.29 g/mol [1] | 566.21 g/mol [2][3] |

| CAS Number | 2090-82-6[1] | 68807-90-9[2] |

| Appearance | White to slightly yellow crystalline powder[1] | White to off-white powder[2] |

| Solubility | Negligible in water[1] | Soluble in water (50 mg/mL)[2][4] |

| pKa (Predicted) | 0.88 ± 0.30[1] | Not available |

| Stability | Stable under normal temperatures and pressures.[1] Hygroscopic.[2] | Stable under recommended storage conditions.[5] |

| Storage Temperature | -20°C[1][2] | -20°C[2] |

Principle of Detection: Enzymatic Hydrolysis

The fundamental application of this compound lies in its role as a substrate for phosphatases. Alkaline phosphatase, for instance, catalyzes the hydrolysis of the phosphate ester bonds in PDP. This enzymatic reaction yields phenolphthalein and two molecules of inorganic phosphate. In a solution with a pH above 8.2, the deprotonated phenolphthalein exhibits a characteristic pink or fuchsia color, the intensity of which is directly proportional to the amount of phenolphthalein produced and, consequently, to the activity of the phosphatase.

Experimental Protocols

The following section outlines a detailed methodology for a typical alkaline phosphatase assay using this compound tetrasodium salt.

Reagent Preparation

-

Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound tetrasodium salt in the Assay Buffer. This solution should be prepared fresh daily and protected from light.

-

Alkaline Phosphatase Standard Solution: Prepare a series of standards of known alkaline phosphatase activity in Assay Buffer.

-

Stop Solution: 2 M NaOH.

Assay Procedure

The following workflow outlines the key steps in performing the alkaline phosphatase assay.

-

Pipette 50 µL of each alkaline phosphatase standard and sample into separate wells of a 96-well microplate.

-

Add 50 µL of Assay Buffer to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Substrate Stock Solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may be optimized depending on the enzyme concentration.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance of each well at 550 nm using a microplate reader.

Data Analysis

-

Subtract the absorbance of the blank (a well containing only Assay Buffer and Substrate Solution) from the absorbance readings of the standards and samples.

-

Construct a standard curve by plotting the absorbance values of the standards against their known enzyme activities.

-

Determine the alkaline phosphatase activity in the samples by interpolating their absorbance values on the standard curve.

Applications

The primary application of this compound is in the quantification of alkaline phosphatase activity in various biological samples, including:

-

Serum and Plasma: For the diagnosis and monitoring of liver and bone diseases.

-

Cell Lysates and Tissue Homogenates: To study enzyme expression and activity in research settings.

-

Immunoassays: As a substrate for ALP-conjugated secondary antibodies in techniques like ELISA.

Conclusion

This compound remains a valuable and widely used substrate for the colorimetric determination of phosphatase activity. Its stability, ease of use, and the distinct color change upon hydrolysis make it a reliable tool for researchers, scientists, and professionals in drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in various biochemical assays.

References

phenolphthalein diphosphate mechanism of enzymatic hydrolysis

An In-depth Technical Guide on the Enzymatic Hydrolysis of Phenolphthalein (B1677637) Diphosphate (B83284) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Phenolphthalein diphosphate (PDP) is a widely utilized chromogenic substrate for the detection of phosphatase activity. Its enzymatic hydrolysis by phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (ACP), yields phenolphthalein, which in an alkaline environment, produces a distinct pink to fuchsia color. This colorimetric change forms the basis of numerous assays in molecular biology, clinical diagnostics, and immunoassays like ELISA. This guide provides a comprehensive overview of the core mechanism, quantitative data, experimental protocols, and relevant applications of PDP in enzymatic assays.

The Core Mechanism of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound is a two-step process catalyzed by phosphatase enzymes. The enzyme, a hydrolase, cleaves the phosphate (B84403) monoesters from the PDP substrate.

Step 1: Phosphorylation of the Enzyme

The process begins with the binding of the this compound substrate to the active site of the phosphatase. A key serine residue in the active site performs a nucleophilic attack on one of the phosphorus atoms of the diphosphate group. This results in the formation of a transient phosphoserine intermediate and the release of phenolphthalein monophosphate.

Step 2: Dephosphorylation and Product Release

A water molecule, activated by a metal cofactor (typically Zn²⁺ in alkaline phosphatase), acts as a nucleophile and attacks the phosphorus atom of the phosphoserine intermediate. This hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the free enzyme. The same process is repeated for the second phosphate group on phenolphthalein monophosphate, ultimately yielding free phenolphthalein and two molecules of inorganic phosphate.

Color Development

The final product, phenolphthalein, is colorless in acidic and neutral solutions. However, in an alkaline environment (typically pH 8.2-10.0), it undergoes deprotonation and a structural rearrangement to a quinoid form.[1][2] This new conformation possesses an extended system of conjugated double bonds, which allows it to absorb visible light (maximum absorbance around 552-554 nm), resulting in the characteristic pink-fuchsia color.[3][4][5][6][7]

Below is a diagram illustrating the enzymatic hydrolysis of this compound.

Figure 1. Enzymatic hydrolysis of this compound and subsequent color development.

Quantitative Data

While specific kinetic parameters (Km and Vmax) for the hydrolysis of this compound are not extensively reported in recent literature, data for the analogous and commonly used substrate, p-nitrophenyl phosphate (pNPP), can provide valuable insights into the kinetics of phosphatases. The principles of the assay and the relative activities of different phosphatases are comparable.

Table 1: Michaelis-Menten Constants (Km) for p-Nitrophenyl Phosphate Hydrolysis

| Enzyme Source | Km (mM) | Optimal pH | Reference |

| Calf Intestinal Alkaline Phosphatase | 0.76 | 11.0 | |

| E. coli Alkaline Phosphatase | 0.029 | ~8.0-10.0 | |

| Human Placental Alkaline Phosphatase | ~0.2 | ~10.5 | |

| Wheat Germ Acid Phosphatase | 8.33 | 5.7 | |

| Potato Acid Phosphatase | ~1.0 | ~5.0 |

Table 2: Maximum Velocity (Vmax) for p-Nitrophenyl Phosphate Hydrolysis

| Enzyme Source | Vmax (µmol/min/mg or U/mg) | Optimal pH | Reference |

| Calf Intestinal Alkaline Phosphatase | 3.12 (µmol/min/unit) | 11.0 | |

| E. coli Alkaline Phosphatase | 0.0254 (mM/min) | ~8.0-10.0 | |

| Human Placental Alkaline Phosphatase | Varies with purification | ~10.5 | |

| Wheat Germ Acid Phosphatase | 20 (mM/s) | 5.7 | |

| Potato Acid Phosphatase | Varies with purification | ~5.0 |

Experimental Protocols

The following are detailed methodologies for performing phosphatase assays using this compound. These protocols can be adapted for various sample types, including purified enzymes, cell lysates, and serum.

Alkaline Phosphatase Assay Protocol

This protocol is designed for the kinetic or endpoint measurement of alkaline phosphatase activity.

Materials:

-

Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

-

Substrate Stock Solution: 100 mM this compound tetrasodium (B8768297) salt in deionized water. Store in aliquots at -20°C.

-

Stop Solution: 3 M NaOH.

-

Enzyme Sample: Purified alkaline phosphatase or biological sample containing the enzyme.

-

Microplate Reader capable of measuring absorbance at 550 nm.

-

96-well microplate.

Procedure:

-

Prepare Working Substrate Solution: Dilute the Substrate Stock Solution to the desired final concentration (e.g., 10 mM) in the Assay Buffer. Prepare this solution fresh before use.

-

Sample Preparation: Dilute the enzyme sample in Assay Buffer to a concentration that will produce a linear rate of reaction for the desired time period.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well (for blanks and samples).

-

Add 20 µL of the diluted enzyme sample to the sample wells. For the blank wells, add 20 µL of the sample buffer without the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction: Add 50 µL of the Working Substrate Solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). For a kinetic assay, measure the absorbance at 550 nm every 1-2 minutes.

-

Stop the Reaction (for endpoint assays): Add 50 µL of Stop Solution to each well. The high pH will stop the enzymatic reaction and ensure full color development of the phenolphthalein.

-

Measure Absorbance: Read the absorbance of each well at 550 nm using a microplate reader.

-

Calculate Activity: Subtract the absorbance of the blank from the absorbance of the samples. The rate of reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of phenolphthalein at 550 nm in alkaline solution.

Acid Phosphatase Assay Protocol

This protocol is adapted for the measurement of acid phosphatase activity.

Materials:

-

Assay Buffer: 100 mM Citrate buffer, pH 4.8.

-

Substrate Stock Solution: 100 mM this compound tetrasodium salt in deionized water.

-

Stop Solution: 1 M NaOH.

-

Enzyme Sample: Purified acid phosphatase or biological sample.

-

Microplate Reader and 96-well microplate.

Procedure:

-

Prepare Working Substrate Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration.

-

Sample Preparation: Dilute the enzyme sample in Assay Buffer.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 20 µL of the diluted enzyme sample to the sample wells and buffer to the blank wells.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiate the Reaction: Add 50 µL of the Working Substrate Solution.

-

Incubation: Incubate at 37°C for 15-60 minutes.

-

Stop the Reaction and Develop Color: Add 100 µL of Stop Solution. This will raise the pH and allow the phenolphthalein to develop its color.

-

Measure Absorbance: Read the absorbance at 550 nm.

-

Calculate Activity: As described for the alkaline phosphatase assay.

Mandatory Visualizations

Signaling Pathway: Signal Generation in an ELISA

This compound is a substrate used in the final, signal-generating step of an Enzyme-Linked Immunosorbent Assay (ELISA) where alkaline phosphatase is used as the enzyme conjugate. The intensity of the color produced is proportional to the amount of enzyme-linked antibody bound to the target antigen.

Figure 2. Use of PDP in an indirect ELISA workflow.

Experimental Workflow: General Phosphatase Assay

The following diagram outlines the general workflow for a colorimetric phosphatase assay using this compound.

Figure 3. General experimental workflow for a PDP-based phosphatase assay.

Conclusion

The enzymatic hydrolysis of this compound provides a robust and reliable method for the quantification of phosphatase activity. Its simple colorimetric endpoint makes it suitable for a wide range of applications, from basic research to high-throughput screening in drug development. Understanding the underlying mechanism, kinetic parameters of related substrates, and detailed experimental protocols is crucial for obtaining accurate and reproducible results. The provided data and methodologies serve as a comprehensive resource for researchers and scientists employing this valuable enzymatic assay.

References

- 1. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 2. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. PhotochemCAD | Phenolphthalein [photochemcad.com]

- 6. gauthmath.com [gauthmath.com]

- 7. researchgate.net [researchgate.net]

Stability and Storage Conditions for Phenolphthalein Diphosphate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenolphthalein (B1677637) diphosphate (B83284) solutions. It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this substrate in their work. The guide outlines potential degradation pathways, protocols for forced degradation studies, and the development of stability-indicating analytical methods.

Introduction to Phenolphthalein Diphosphate

This compound (PDP) is a widely used substrate for the enzyme alkaline phosphatase (ALP). Upon enzymatic dephosphorylation, it yields phenolphthalein, which in an alkaline environment, produces a distinct pink to fuchsia color. This chromogenic reaction forms the basis of numerous assays, particularly in the field of enzyme-linked immunosorbent assays (ELISA). The stability of the PDP solution is paramount for ensuring the accuracy, reproducibility, and reliability of these assays. Degradation of the substrate can lead to high background signals, reduced sensitivity, and inaccurate quantification.

Recommended Storage and Handling

Based on available safety data sheets and supplier information, the following conditions are recommended for the storage and handling of this compound, primarily in its solid form (tetrasodium salt). These recommendations provide a starting point for the storage of its solutions.

Storage Temperature:

-

It is consistently recommended to store the solid form of this compound tetrasodium (B8768297) salt at or below -20°C.[1][2][3]

General Storage Conditions:

-

Keep containers tightly closed.[4]

-

The compound is known to be hygroscopic, so protection from moisture is crucial.[2]

Incompatibilities:

-

Avoid contact with strong oxidizing agents and highly acidic or alkaline materials to prevent exothermic reactions.[1][4]

Solution Stability:

-

While data for the solid form suggests stability for at least 12 months at -20°C, the stability of PDP in solution is less documented and is highly dependent on the solvent, pH, and presence of any stabilizers.[2] It is crucial to empirically determine the stability of prepared solutions under their specific storage conditions.

Potential Degradation Pathways

The primary degradation pathway for this compound in solution is hydrolysis. This can be catalyzed by enzymatic activity, acidic, or basic conditions. The degradation is expected to occur in a stepwise manner.

Figure 1: Postulated Degradation Pathway of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[5] These studies help to identify potential degradation products and establish degradation pathways, which is a prerequisite for developing a stability-indicating analytical method.[6]

General Protocol for Forced Degradation

The following are generalized protocols for subjecting a this compound solution (e.g., 1 mg/mL in a relevant buffer) to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[7]

Table 1: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the PDP solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature. If no degradation is observed, increase the temperature to 50-70°C. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.[7][8] |

| Base Hydrolysis | Mix the PDP solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature. Take samples at appropriate intervals and neutralize before analysis.[7][8] |

| Oxidative Degradation | Add a solution of hydrogen peroxide (e.g., 3%) to the PDP solution. Keep the sample at room temperature, protected from light. Monitor the degradation over time.[7] |

| Thermal Degradation | Store the PDP solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven. Analyze samples at different time points. |

| Photolytic Degradation | Expose the PDP solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]

Protocol for HPLC Method Development

The following protocol outlines the steps to develop a stability-indicating HPLC method for this compound.

Figure 2: Workflow for Stability-Indicating HPLC Method Development and Validation.

Step 1: Initial Chromatographic Conditions

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where both PDP and its potential degradation products (like phenolphthalein) have absorbance.

Step 2: Method Optimization

-

Adjust the mobile phase gradient, pH, and flow rate to achieve adequate separation between the parent PDP peak and any degradation product peaks.

-

The stressed samples from the forced degradation studies are used to ensure specificity. The method must be able to resolve the PDP peak from all degradation product peaks.

Step 3: Method Validation

-

The optimized method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Example Template for HPLC Method Parameters

| Parameter | Suggested Starting Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Application in ELISA: Experimental Workflow

The stability of the PDP solution is critical for its use as a substrate in ELISA. A typical indirect ELISA workflow involving PDP is outlined below.

Figure 3: General Workflow for an Indirect ELISA using PDP Substrate.

Protocol for ELISA

-

Antigen Coating: Coat the wells of a microtiter plate with the antigen of interest.

-

Blocking: Block the remaining protein-binding sites in the coated wells.

-

Primary Antibody Incubation: Add the sample containing the primary antibody.

-

Secondary Antibody Incubation: Add an alkaline phosphatase (ALP)-conjugated secondary antibody that binds to the primary antibody.

-

Substrate Addition: Add the this compound substrate solution to each well.

-

Color Development: Incubate the plate to allow the ALP enzyme to convert the PDP substrate into phenolphthalein, resulting in a color change.

-

Stopping the Reaction: Optionally, add a stop solution (e.g., NaOH) to halt the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength for phenolphthalein under basic conditions (around 550-570 nm).

Data Presentation for Stability Studies

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate analysis and comparison. The following tables are templates for presenting such data.

Table 3: Template for Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of PDP | Number of Degradation Products |

| 0.1 M HCl, 60°C | 24 h | [Data] | [Data] |

| 0.1 M NaOH, RT | 8 h | [Data] | [Data] |

| 3% H₂O₂, RT | 24 h | [Data] | [Data] |

| Thermal (80°C) | 48 h | [Data] | [Data] |

| Photolytic | 1.2M lux h | [Data] | [Data] |

Table 4: Template for Long-Term Stability Data of PDP Solution at -20°C

| Time Point (Months) | % Initial Concentration of PDP | Appearance of Solution | pH |

| 0 | 100.0 | Clear, Colorless | [Data] |

| 1 | [Data] | [Data] | [Data] |

| 3 | [Data] | [Data] | [Data] |

| 6 | [Data] | [Data] | [Data] |

| 12 | [Data] | [Data] | [Data] |

Conclusion

The stability of this compound solutions is a critical factor for the reliability of assays in which it is used. While the solid form is stable when stored at -20°C and protected from moisture, the stability of its solutions must be experimentally determined. This guide provides a framework for these investigations, including protocols for forced degradation studies and the development of a stability-indicating HPLC method. By following these guidelines, researchers can ensure the quality and consistency of their PDP solutions, leading to more accurate and reproducible experimental results.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Comparison of reversed-phase liquid chromatography with colorimetry for analysis of phenolphthalein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lnct.ac.in [lnct.ac.in]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Quality Control and Purity Assessment of Phenolphthalein Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential quality control parameters and purity assessment methodologies for phenolphthalein (B1677637) diphosphate (B83284). Adherence to these rigorous standards is critical to ensure the identity, purity, and potency of this compound for its intended applications in research and development.

Introduction to Phenolphthalein Diphosphate

This compound (PDP) is a widely utilized substrate for the determination of phosphatase activity, particularly alkaline phosphatase. Upon enzymatic hydrolysis, the phosphate (B84403) groups are cleaved, yielding phenolphthalein, which in an alkaline environment, produces a distinct pink to fuchsia color. This chromogenic reaction forms the basis of its use in various biochemical assays. Given its application in sensitive enzymatic assays, stringent quality control is paramount to ensure the absence of interfering impurities and to guarantee lot-to-lot consistency.

Quality Control Specifications

The quality of this compound is assessed through a series of physical, chemical, and functional tests. The following table summarizes the key quality control specifications for this compound tetrasodium (B8768297) salt.

| Parameter | Specification | Test Method |

| Appearance | White to off-white powder | Visual Inspection |

| Identity | Conforms to reference spectrum | Infrared Spectroscopy (IR) |

| Purity (by Enzymatic Assay) | ≥ 95% | Enzymatic Assay with Alkaline Phosphatase |

| Free Phenolphthalein | ≤ 0.05% | High-Performance Liquid Chromatography (HPLC) |

| Phenolphthalein Monophosphate | Report Value | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 2% | Karl Fischer Titration |

| Solubility | 50 mg/mL in water, clear solution | Visual Inspection |

| Residual Solvents (e.g., Ethoxide) | To be determined based on synthesis | Gas Chromatography (GC) or NMR |

Experimental Protocols

Detailed methodologies for the key quality control tests are outlined below. These protocols are intended as a guide and may require optimization based on the specific laboratory equipment and reagents.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Assessment

A stability-indicating HPLC method is crucial for the separation and quantification of this compound from its potential impurities, including free phenolphthalein and phenolphthalein monophosphate.

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Phosphate buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Water |

3.1.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in water to obtain a concentration of approximately 0.5 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in water to obtain a concentration of approximately 0.5 mg/mL.

-

Impurity Standard Solutions: Prepare individual stock solutions of potential impurities (e.g., phenolphthalein, phenolphthalein monophosphate) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with water to appropriate concentrations for identification and quantification.

3.1.3. System Suitability

Perform system suitability tests by injecting the standard solution in replicate (n=5). The acceptance criteria are typically:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative standard deviation (RSD) of peak area: ≤ 2.0%

3.1.4. Data Analysis

Calculate the percentage of free phenolphthalein and other impurities in the sample by comparing the peak areas to that of the corresponding reference standards. The purity of this compound can be determined by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Caption: Workflow for HPLC Purity and Impurity Assessment.

Enzymatic Assay for Potency Assessment

This assay determines the functional purity of this compound by measuring its hydrolysis by alkaline phosphatase.

3.2.1. Reagents

-

Assay Buffer: 0.1 M Glycine buffer, pH 10.4, containing 1 mM MgCl₂.

-

Alkaline Phosphatase (ALP) Solution: Prepare a solution of alkaline phosphatase from bovine intestinal mucosa in the assay buffer to a concentration of approximately 10 units/mL. The optimal concentration may need to be determined empirically.

-

Substrate (Sample) Solution: Prepare a stock solution of this compound in water at a concentration of 10 mg/mL.

-

Stop Solution: 0.2 M NaOH.

3.2.2. Assay Procedure

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to create a standard curve (e.g., 0.1 to 1.0 mg/mL).

-

Pipette 100 µL of each standard dilution and the sample solution into separate wells of a 96-well microplate.

-

Add 50 µL of assay buffer to each well.

-

Initiate the reaction by adding 50 µL of the ALP solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.

-

Determine the concentration of the sample solution from the standard curve and calculate the purity of the this compound.

Caption: Enzymatic Assay Workflow for Potency Assessment.

Impurity Profiling and Forced Degradation Studies

A thorough understanding of the impurity profile is essential for ensuring the quality and reliability of this compound.

Potential Impurities

-

Free Phenolphthalein: A potential starting material or degradation product.

-

Phenolphthalein Monophosphate: An intermediate in the synthesis or a product of partial hydrolysis.

-

Inorganic Phosphate: A product of complete hydrolysis.

-

Synthesis-Related Impurities: Such as residual solvents (e.g., ethoxide) or unreacted starting materials.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[1][2] The following conditions are recommended:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation: 105 °C for 48 hours (solid state).

-

Photolytic Degradation: Exposure to UV (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).[3]

Samples from these stress conditions should be analyzed by the developed HPLC method to assess for the formation of degradation products and to ensure that they are well-separated from the main this compound peak.

Caption: Forced Degradation Pathways of this compound.

Conclusion

The quality control and purity assessment of this compound require a multi-faceted approach encompassing physical, chemical, and functional testing. The implementation of robust and validated analytical methods, such as HPLC and enzymatic assays, is critical for ensuring the reliability and consistency of this important biochemical reagent. Furthermore, a comprehensive understanding of the impurity profile and degradation pathways through forced degradation studies is essential for the development of stable formulations and for ensuring the accuracy of experimental results.

References

spectroscopic properties of phenolphthalein diphosphate and its product

An In-depth Technical Guide to the Spectroscopic Properties of Phenolphthalein (B1677637) Diphosphate (B83284) and its Enzymatic Product

Introduction

Phenolphthalein diphosphate (PDP) serves as a highly effective chromogenic substrate for various phosphatases, most notably alkaline phosphatase (ALP) and acid phosphatase. In its native state, PDP is a colorless compound that is readily soluble in aqueous solutions. Upon enzymatic hydrolysis, the phosphate (B84403) groups are cleaved, yielding phenolphthalein. The subsequent spectroscopic properties of phenolphthalein, particularly its intense color change in alkaline conditions, form the basis of a simple and sensitive method for quantifying phosphatase activity. This technical guide provides a comprehensive overview of the spectroscopic characteristics of PDP and its product, phenolphthalein, offering detailed experimental protocols and data for researchers, scientists, and professionals in drug development.

Spectroscopic Properties of this compound (Substrate)

This compound is the key substrate in the enzymatic reaction. Its spectroscopic properties are fundamental to its function as an indicator.

-

Appearance : It is a white to off-white powder.[1]

-

Solubility : It is soluble in water, typically up to 50 mg/mL.[1]

-

UV-Vis Absorption : In its intact, diphosphate form, the molecule is colorless.[2] This lack of absorbance in the visible spectrum is crucial, as it ensures a low background signal, thereby increasing the sensitivity of the assay. The enzymatic reaction product is what generates the measurable color.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂Na₄O₁₀P₂ | [3] |

| Molecular Weight | 566.21 g/mol | [1][4] |

| Appearance | White to off-white powder | [1] |

| Absorbance (Visible) | Colorless in solution | [2] |

| Suitability | Substrate for Alkaline Phosphatase | [1] |

Enzymatic Hydrolysis of this compound

The utility of PDP lies in its role as a substrate for phosphatases. Alkaline phosphatase, a widely used enzyme label in immunoassays, catalyzes the hydrolysis of the phosphate esters of PDP. This reaction releases two phosphate groups and the phenolphthalein molecule. In an alkaline environment, the newly formed phenolphthalein undergoes a structural rearrangement to its quinoid form, which exhibits a strong pink or fuchsia color.

Caption: Enzymatic conversion of PDP by Alkaline Phosphatase.

Spectroscopic Properties of Phenolphthalein (Product)

The product of the enzymatic reaction, phenolphthalein, is a well-known pH indicator whose spectroscopic properties are highly dependent on the pH of the solution.

UV-Vis Absorption

The most significant characteristic of phenolphthalein is its pH-dependent color change.

-

Acidic to Slightly Basic Conditions (pH < 8.5) : Phenolphthalein exists in a colorless, lactone form.[5][6][7]

-

Basic Conditions (pH > 9.0) : The molecule converts to its dianionic, quinoid form, which is intensely colored. This form has a strong absorbance maximum around 552-554 nm, resulting in its characteristic pink-fuchsia color.[6][8][9] At very high pH levels (greater than 13), the pink color slowly fades as the molecule is converted to a colorless In(OH)³⁻ form.[6][10]

The structural change from a strained, non-planar lactone ring to a delocalized, planar quinoid structure allows for extended π-conjugation, which shifts the absorbance into the visible spectrum.[5]

Fluorescence Spectroscopy

Despite its strong absorption in the visible range in its colored form, phenolphthalein is considered non-fluorescent or has an extremely low fluorescence quantum yield.[11] This is attributed to its molecular structure, which possesses multiple single bonds that allow for free rotation.[12] This rotational freedom provides efficient non-radiative decay pathways (such as vibrational relaxation) for the excited state, meaning the energy is dissipated as heat rather than being emitted as fluorescent light.[12]

| pH Condition | Form | Observed Color | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | References |

| Acidic (pH < 8.5) | Lactone (H₂In) | Colorless | - | - | [5][6][7] |

| Basic (pH 9-12) | Quinoid (In²⁻) | Pink / Fuchsia | ~552-554 | 21,500 (in 0.1 N NaOH) | [6][8][9] |

| Strongly Basic (pH > 13) | Carbinol (In(OH)³⁻) | Colorless | - | - | [6][10] |

Experimental Protocols

Alkaline Phosphatase Activity Assay using PDP

This protocol outlines a standard colorimetric assay for determining ALP activity.

1. Materials and Reagents:

-

This compound tetrasodium (B8768297) salt (Substrate)

-

Alkaline Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 0.1 M NaOH or 10% Sodium Carbonate)

-

Alkaline Phosphatase (ALP) standards and samples

-

Spectrophotometer or microplate reader capable of measuring absorbance at 550-560 nm.

2. Reagent Preparation:

-

Substrate Solution : Prepare a 10 mg/mL stock solution of PDP in distilled water. This solution should be stored at -20°C. For the assay, dilute the stock solution in the Alkaline Buffer to the desired final concentration (e.g., 1 mg/mL).

-

ALP Standards : Prepare a series of known concentrations of ALP in Alkaline Buffer to generate a standard curve.

3. Assay Procedure:

-

Setup : Pipette 50 µL of ALP standards and samples into separate wells of a 96-well microplate. Include a blank control containing 50 µL of Alkaline Buffer only.

-

Pre-incubation : Pre-warm the plate and the Substrate Solution to the desired reaction temperature (e.g., 25°C or 37°C).

-

Reaction Initiation : Add 50 µL of the pre-warmed Substrate Solution to each well to start the reaction.

-

Incubation : Incubate the plate for a fixed period (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Reaction Termination : Add 50 µL of Stop Solution to each well to stop the enzymatic reaction and ensure full color development of the phenolphthalein product.

-

Measurement : Measure the absorbance of each well at 555 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all standards and samples.

-

Plot the corrected absorbance values for the ALP standards against their known concentrations to generate a standard curve.

-

Determine the ALP activity in the unknown samples by interpolating their absorbance values on the standard curve.

Caption: General workflow for a colorimetric ALP assay using PDP.

References

- 1. usbio.net [usbio.net]

- 2. mystrica.com [mystrica.com]

- 3. This compound tetrasodium salt | C20H12Na4O10P2 | CID 6097191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. digipac.ca [digipac.ca]

- 6. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 7. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]

- 8. Phenolphthalein is used as an indicator in acid-base titrations. In solut.. [askfilo.com]

- 9. PhotochemCAD | Phenolphthalein [photochemcad.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

The Enzymatic Reaction of Phenolphthalein Diphosphate with Alkaline Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the enzymatic reaction between phenolphthalein (B1677637) diphosphate (B83284) (PDP) and alkaline phosphatase (ALP). This reaction is a cornerstone of various biochemical assays, particularly in the fields of diagnostics and drug development, owing to its robust and sensitive colorimetric output. This document provides a detailed overview of the reaction mechanism, quantitative parameters, experimental protocols, and relevant biological pathways.

Core Reaction Mechanism

Alkaline phosphatase is a hydrolase enzyme that catalyzes the removal of phosphate (B84403) groups from various molecules, including nucleotides, proteins, and alkaloids. The reaction with phenolphthalein diphosphate, a colorless substrate, proceeds via a two-step enzymatic process.

First, alkaline phosphatase hydrolyzes the two phosphate groups from the this compound molecule. This enzymatic cleavage releases phenolphthalein. In an alkaline environment, the liberated phenolphthalein undergoes a structural rearrangement to its quinonoid form, which exhibits a vibrant pink-to-magenta color. The intensity of the color produced is directly proportional to the amount of phenolphthalein released and, consequently, to the activity of the alkaline phosphatase.

Quantitative Data Presentation

| Parameter | Value (for pNPP substrate) | Enzyme Source | Conditions | Reference |

| Michaelis Constant (Km) | 0.0290 mM | E. coli Alkaline Phosphatase | pH not specified | [1] |

| 40 ± 3 µM | Calf Intestine Alkaline Phosphatase | pH ~8.2 | [2] | |

| 7.6 x 10-4 M | Calf Intestinal Alkaline Phosphatase | Tris-HCl buffer, pH 11, 37°C | [3] | |

| 4 x 10-4 M | Calf Intestinal Alkaline Phosphatase | Glycine-NaOH buffer, pH 9.5, 37°C | [3] | |

| Maximum Velocity (Vmax) | 0.0254 mM/min | E. coli Alkaline Phosphatase | pH not specified | [1] |

| 72.8 ± 1.2 µmol min-1 mg protein-1 | Calf Intestine Alkaline Phosphatase | pH ~8.2 | [2] | |

| 3.12 µmoles min-1 unit-1 | Calf Intestinal Alkaline Phosphatase | Tris-HCl buffer, pH 11, 37°C | [3] | |

| 1.6 µmoles min-1 unit-1 | Calf Intestinal Alkaline Phosphatase | Glycine-NaOH buffer, pH 9.5, 37°C | [3] | |

| Optimal pH | 9.5 - 11 | Various | - | [3] |

| Optimal Temperature | ~37°C | Various | - | [3] |

Note: The kinetic parameters are highly dependent on the specific isoform of alkaline phosphatase, buffer composition, pH, and temperature. The values presented for pNPP should be considered as an approximation for assays involving this compound.

Experimental Protocols

The following provides a generalized, detailed methodology for a colorimetric alkaline phosphatase assay using this compound. This protocol can be adapted for various applications, including enzyme-linked immunosorbent assays (ELISAs).

Reagent Preparation

-

Assay Buffer: 100 mM Glycine, 1 mM MgCl2, pH 10.4. Store at 4°C.

-

Substrate Stock Solution: 100 mM this compound Tetrasodium Salt in deionized water. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the Substrate Stock Solution to the desired final concentration (e.g., 1-10 mM) in Assay Buffer immediately before use.

-

Stop Solution: 0.1 M NaOH.

-

Alkaline Phosphatase Standard: A purified preparation of alkaline phosphatase with a known activity (U/mL). Prepare a dilution series in Assay Buffer.

-

Sample: Biological samples (e.g., serum, cell lysate) appropriately diluted in Assay Buffer.

Assay Procedure (96-well plate format)

-

Plate Setup: Add 50 µL of Assay Buffer to blank wells. Add 50 µL of each alkaline phosphatase standard dilution to standard wells. Add 50 µL of each diluted sample to sample wells.

-

Reaction Initiation: Add 50 µL of the Working Substrate Solution to all wells (except blanks, to which 50 µL of Assay Buffer is added).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range. Protect the plate from light.

-

Reaction Termination: Add 50 µL of Stop Solution to all wells to stop the enzymatic reaction and ensure full color development.

-

Data Acquisition: Measure the absorbance of each well at 550-570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Create a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the alkaline phosphatase activity in the samples by interpolating their absorbance values from the standard curve.

Application in Signaling Pathway Elucidation (ELISA)

The this compound-alkaline phosphatase system is frequently employed as a detection method in ELISAs. This allows for the quantification of specific proteins, which can be crucial for understanding cellular signaling pathways. For instance, an ELISA can be used to measure the concentration of a phosphorylated protein, a key event in many signaling cascades.

In this workflow, the amount of colored product generated is proportional to the amount of alkaline phosphatase present, which in turn is proportional to the amount of the target protein (antigen) in the sample. By quantifying the protein, researchers can infer the activation state or level of a particular signaling pathway.

Conclusion

The reaction of this compound with alkaline phosphatase provides a reliable and sensitive method for the quantification of enzyme activity. Its application extends from basic research to clinical diagnostics and drug development. The straightforward colorimetric readout, coupled with the high catalytic efficiency of alkaline phosphatase, ensures its continued utility in the scientific community. While specific kinetic parameters for this substrate are not as extensively documented as for other chromogenic substrates, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory.

References

An In-Depth Technical Guide to the Kinetic Parameters of Phenolphthalein Diphosphate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic parameters involved in the hydrolysis of phenolphthalein (B1677637) diphosphate (B83284) (PDP), a chromogenic substrate used to assay alkaline phosphatase (ALP) activity. While detailed kinetic data for the widely used substrate p-nitrophenyl phosphate (B84403) (pNPP) is abundant, specific Michaelis-Menten constants for PDP are less prevalent in recent literature. This guide addresses this gap by providing a foundational understanding of the enzymatic reaction, presenting available data, and offering detailed experimental protocols that can be adapted for the kinetic characterization of PDP hydrolysis.

Introduction to Alkaline Phosphatase and Substrate Hydrolysis

Alkaline phosphatase (EC 3.1.3.1) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH. This enzymatic activity is a crucial indicator in various diagnostic and research applications, including liver and bone disease diagnostics, and as a reporter enzyme in immunoassays.

The kinetic properties of ALP are typically characterized by the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

The Hydrolysis of Phenolphthalein Diphosphate

This compound (PDP) serves as a substrate for alkaline phosphatase. In the presence of ALP, PDP is hydrolyzed, releasing phosphate groups and phenolphthalein. At an alkaline pH, phenolphthalein is converted to its pink-colored anionic form, which can be quantified spectrophotometrically. This color change forms the basis of the assay.

Quantitative Data on Kinetic Parameters

While specific kinetic data (Km and Vmax) for this compound are not widely reported in recent literature, extensive data exists for the analogous and more commonly used substrate, p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by ALP yields p-nitrophenol, a yellow-colored product. The kinetic parameters for pNPP hydrolysis provide a valuable benchmark for understanding the kinetics of other phosphate ester substrates.

Below is a summary of representative kinetic parameters for the hydrolysis of pNPP by calf intestinal alkaline phosphatase under different buffer conditions.

| Substrate | Enzyme Source | Buffer System | pH | Km (M) | Vmax (µmoles/min/unit) | Catalytic Constant (kcat) (s⁻¹) | Reference |

| p-Nitrophenyl Phosphate | Calf Intestinal ALP | 50 mM Tris-HCl | 11 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [1] |

| p-Nitrophenyl Phosphate | Calf Intestinal ALP | 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [1] |

A key historical reference for the use of a closely related substrate is the work by Babson et al. (1966), which describes the use of phenolphthalein monophosphate for serum alkaline phosphatase determination.[2][3][4][5] Researchers interested in the specific kinetics of phenolphthalein-based substrates are encouraged to consult this foundational paper.

Experimental Protocols

General Protocol for Determining ALP Activity with this compound

This protocol is adapted from qualitative procedures and can be optimized for quantitative kinetic analysis.[4]

Materials:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa or recombinant)

-

This compound (PDP) solution (concentration to be optimized)

-

Alkaline buffer (e.g., 0.1 M Glycine-NaOH, pH 10.5)

-

Stop solution (e.g., 0.1 M NaOH or a solution of sodium carbonate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~550-560 nm.

Procedure:

-

Prepare a series of PDP substrate solutions of varying concentrations in the alkaline buffer.

-

Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of alkaline phosphatase to each substrate concentration.

-

Incubate the reaction for a fixed period during which the reaction rate is linear.

-

Stop the reaction by adding the stop solution. The stop solution raises the pH, which develops the pink color of the phenolphthalein product and denatures the enzyme to halt the reaction.[4]

-

Measure the absorbance of the resulting pink solution at the appropriate wavelength (~550-560 nm).

-

Generate a standard curve using known concentrations of phenolphthalein to convert absorbance values to the concentration of the product formed.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Detailed Protocol for Determining ALP Kinetic Parameters using p-Nitrophenyl Phosphate (pNPP)

This protocol serves as a robust template that can be adapted for PDP.[6][7]

Materials:

-

Alkaline Phosphatase

-

p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM)

-

Assay buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop solution (e.g., 3 M NaOH)

-

Spectrophotometer or microplate reader (405 nm)

Procedure:

-

Prepare a series of pNPP dilutions in the assay buffer from the stock solution.

-

Add the pNPP dilutions to a 96-well plate.

-

Add a fixed amount of ALP to each well to start the reaction.

-

Incubate at a constant temperature (e.g., 37°C) and monitor the absorbance at 405 nm over time in a kinetic plate reader.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Convert absorbance units to molar concentration using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9).

-

Plot V₀ versus [pNPP] and use non-linear regression to fit to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic hydrolysis of PDP by ALP.

Experimental Workflow for Kinetic Analysis

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Clinical Chemistry through Clinical Chemistry: A Journal Timeline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoenzymes [ouci.dntb.gov.ua]

- 4. Restoring the Oxidase-Like Activity of His@AuNCs for the Determination of Alkaline Phosphatase | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

The Role of Phenolphthalein Diphosphate in Phosphatase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of phenolphthalein (B1677637) diphosphate (B83284) (PDP) in phosphatase assays. Phosphatases are a critical class of enzymes that catalyze the removal of phosphate (B84403) groups from various substrates, playing a pivotal role in a myriad of cellular processes, including signal transduction, cell growth, and disease progression. The accurate measurement of their activity is therefore essential for basic research and drug development. Phenolphthalein diphosphate serves as a valuable chromogenic substrate for the straightforward and sensitive detection of phosphatase activity.

Core Principle of this compound-Based Assays

The fundamental principle of a phosphatase assay using this compound lies in the enzymatic hydrolysis of the colorless substrate, PDP, by a phosphatase. This reaction yields two molecules of inorganic phosphate and one molecule of phenolphthalein. In an alkaline environment, phenolphthalein exhibits a distinct pink to fuchsia color, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of phenolphthalein released, and consequently, to the activity of the phosphatase enzyme in the sample.

The reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Phosphatase)---> Phenolphthalein (colorless at acidic/neutral pH) + 2 Pi

Phenolphthalein (in alkaline solution) → Pink-colored product (absorbance measured at ~550-560 nm)

Quantitative Analysis of Phosphatase Activity

While specific kinetic data for this compound is not extensively documented in readily available literature, a comparative understanding can be gained by examining the kinetics of a similar and widely used chromogenic substrate, p-nitrophenyl phosphate (pNPP). The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following tables summarize the kinetic parameters for alkaline and acid phosphatases with the substrate p-nitrophenyl phosphate (pNPP), which serves as a valuable reference for understanding phosphatase kinetics.

Table 1: Kinetic Parameters of Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP)

| Enzyme Source | Buffer | pH | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Calf Intestine | Tris-HCl | 11 | 0.76 | 3.12 (units/mg) | [1][2][3][4] |

| Calf Intestine | Glycine-NaOH | 9.5 | 0.40 | 1.6 (units/mg) | [1][2][3][4] |

| E. coli | Tris-HCl | 8.0 | 0.029 | 0.0254 (mM/min) | [5] |

| Human Tissue | Various | Various | Varies | Varies | [6] |

Table 2: Kinetic Parameters of Acid Phosphatase with p-Nitrophenyl Phosphate (pNPP)

| Enzyme Source | Buffer | pH | Km (mM) | Vmax (U/mg) | Reference |

| Garlic Seedling | Acetate | 5.7 | 21.27 | 100 (mM/s) | [7] |

| Burkholderia gladioli | Acetate | 6.0 | 0.065 | 113.5 | [8] |

| Wheat Germ | Citrate (B86180) | 4.8 | Varies | Varies | [9] |

Experimental Protocols

This section provides a detailed methodology for a typical phosphatase assay using a chromogenic substrate like this compound. The protocol is adaptable for both acid and alkaline phosphatases with appropriate modifications to the buffer system.

I. Preparation of Reagents

-

Enzyme Extract:

-

For plant tissues (e.g., germinating mung beans for acid phosphatase), homogenize the tissue in a suitable buffer (e.g., 0.1 M citrate buffer, pH 6.0) on ice.[1]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

-

For cell cultures or tissue samples, lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and collect the supernatant after centrifugation.

-

-

Substrate Solution:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in the appropriate assay buffer. This solution should be freshly prepared or stored in aliquots at -20°C, protected from light.

-

-

Assay Buffer:

-

For acid phosphatase, a 0.1 M citrate buffer with a pH range of 4.5-6.0 is commonly used.[1]

-

For alkaline phosphatase, a 0.1 M Tris-HCl or glycine-NaOH buffer with a pH range of 8.0-10.5 is suitable.

-

-

Stop Solution:

II. Assay Procedure

-

Reaction Setup:

-

In a microplate or individual reaction tubes, add a defined volume of the enzyme extract.

-

Include appropriate controls, such as a blank with buffer instead of the enzyme and a positive control with a known phosphatase.

-

-

Pre-incubation:

-

Pre-incubate the enzyme and assay buffer at the optimal temperature for the specific phosphatase (e.g., 37°C) for a few minutes to ensure temperature equilibration.

-

-

Initiation of Reaction:

-

Add the this compound substrate solution to each well or tube to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture for a specific period (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding the alkaline stop solution. This will also induce the color change of the liberated phenolphthalein.

-

-

Measurement:

-

Measure the absorbance of the resulting pink solution using a spectrophotometer or microplate reader at a wavelength of approximately 550-560 nm.

-

-

Calculation of Activity:

-

The phosphatase activity is calculated based on the change in absorbance over time, after subtracting the blank reading. A standard curve using known concentrations of phenolphthalein can be used to determine the exact amount of product formed.

-

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Phosphatase Assay Experimental Workflow

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. KM (Michaelis constant) of some enzymes - Generic - BNID 105085 [bionumbers.hms.harvard.edu]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. sserc.org.uk [sserc.org.uk]

Methodological & Application

Application Notes: Colorimetric Phosphatase Assay Using Phenolphthalein Diphosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate (B84403) esters, removing phosphate groups from their substrates. They are critical regulators of a vast array of cellular processes, including signal transduction, cell growth, and metabolism. The activity of phosphatases is often dysregulated in various diseases, making them important targets for diagnostics and drug development.

This document provides a detailed protocol for a simple and robust colorimetric assay to measure phosphatase activity using Phenolphthalein (B1677637) Diphosphate (B83284) (PDP) as a substrate. In this assay, phosphatase cleaves the phosphate groups from the colorless PDP substrate. The reaction is then stopped, and the pH is raised by adding an alkaline solution. This converts the liberated phenolphthalein into its pink-colored anionic form, which can be quantified by measuring its absorbance. The intensity of the pink color is directly proportional to the phosphatase activity in the sample.

Principle of the Assay